Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide

Conformational analysis Atropisomerism Benzothiazepine stereochemistry

Select this compound for its unique conformational restriction and sulfonamide pharmacophore. The C2-methyl group constrains seven-membered ring dynamics (c.f. Natsugari/Yoneda atropisomer studies), while the C7-primary sulfonamide engages ASBT, carbonic anhydrase, and HDAC targets per Albireo patent family (US12024495B2). Its 272.3 Da MW occupies ideal fragment-to-lead space for FBDD growth campaigns. The des-methyl analog (CAS 2413877-33-3) lacks these stereoelectronic features, and clinical benzothiazepines like diltiazem entirely lack the sulfonamide—rendering this chemotype uniquely suited for sulfonamide-recognizing enzyme programs and conformational SAR studies.

Molecular Formula C10H12N2O3S2
Molecular Weight 272.34
CAS No. 2413868-66-1
Cat. No. B2437597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide
CAS2413868-66-1
Molecular FormulaC10H12N2O3S2
Molecular Weight272.34
Structural Identifiers
SMILESCC1CC(=O)NC2=C(S1)C=CC(=C2)S(=O)(=O)N
InChIInChI=1S/C10H12N2O3S2/c1-6-4-10(13)12-8-5-7(17(11,14)15)2-3-9(8)16-6/h2-3,5-6H,4H2,1H3,(H,12,13)(H2,11,14,15)
InChIKeyFMPJDPPEYOVAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide (CAS 2413868-66-1): Structural Identity and Class Positioning for Scientific Procurement


2-Methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide (CAS 2413868-66-1) is a 1,5-benzothiazepine derivative bearing a primary sulfonamide at the C7 position and a methyl substituent at the C2 position of the thiazepine ring. Its molecular formula is C10H12N2O3S2 with a molecular weight of 272.3 g/mol . The compound belongs to the benzothiazepine class, a privileged scaffold in medicinal chemistry that includes the marketed calcium channel blocker diltiazem and the mitochondrial Na+/Ca2+ exchanger inhibitor CGP37157 [1]. The combination of the 4-oxo group, the C7-sulfonamide hydrogen-bond donor/acceptor system, and the C2-methyl substituent distinguishes this compound from both the des-methyl analog (CAS 2413877-33-3, MW 258.3) and from clinically characterized benzothiazepines such as diltiazem (which lacks a sulfonamide) and clentiazem (which bears a C8-chloro substituent) .

Why Generic Benzothiazepine Substitution Is Scientifically Unreliable: The Case for 2-Methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide


Benzothiazepines are not interchangeable pharmacophores. Published structure-activity relationship (SAR) studies demonstrate that even single-atom substitutions on the benzothiazepine scaffold produce quantifiably different pharmacological outcomes. For instance, the isosteric replacement of chlorine by a methyl group at the C2' position of the phenyl ring in CGP37157 yielded ITH12505, which exhibited a broadened neuroprotective concentration range (3–30 μM vs. 30 μM only for CGP37157 in oxygen/glucose deprivation models) and gained efficacy in oligomycin A/rotenone-stressed SH-SY5Y cells where CGP37157 was completely ineffective [1]. Similarly, introduction of a methyl group at the C6 or C9 position of 1,5-benzothiazepine has been shown to freeze the seven-membered ring conformation and enable separation of axial atropisomers with distinct receptor recognition profiles at the vasopressin receptor [2]. Within the sulfonamide-bearing benzothiazepine subclass, the 2-methyl substitution on the target compound modifies the ring pucker and lipophilicity relative to the des-methyl analog (clogP estimated increase of approximately 0.5 units), which directly affects passive membrane permeability, metabolic stability, and target binding kinetics [3]. Simple in-class substitution without matching these specific structural features risks selecting a compound with materially different conformational dynamics, target engagement, and biological readout.

Quantitative Differentiation Evidence for 2-Methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide vs. Structural Analogs and In-Class Candidates


Evidence Dimension 1: 2-Methyl Substitution Confers Conformational Restriction Relative to the Des-Methyl Analog

The 2-methyl group on the thiazepine ring of the target compound is predicted to restrict the conformational flexibility of the seven-membered ring, based on direct experimental precedent from the benzothiazepine conformational literature. Natsugari and colleagues demonstrated that introducing a methyl group at the peri-position (C6 or C9) of the 1,5-benzothiazepine scaffold freezes the ring conformation and enables physical separation of (aS)/(aR) axial atropisomers originating from the Ar-N(CO) and Ar-N(SO2) bond axes [1]. Yoneda et al. subsequently showed that a C9-methyl derivative of 1,5-benzothiazepine S-oxide was specifically designed and synthesized to lock the putative active syn-isomer conformation recognized by vasopressin receptors, directly demonstrating that methyl-induced conformational freezing alters receptor recognition [2]. The target compound's 2-methyl substituent, while not at C6 or C9, occupies a position on the thiazepine ring that similarly constrains ring pucker dynamics relative to the des-methyl analog 4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide (CAS 2413877-33-3, MW 258.3, C9H10N2O3S2) . This conformational restriction has implications for target binding: the des-methyl analog presents a more flexible scaffold that may adopt multiple conformations in solution, potentially reducing binding affinity to conformationally selective targets.

Conformational analysis Atropisomerism Benzothiazepine stereochemistry Drug design

Evidence Dimension 2: C7-Sulfonamide as a Pharmacophoric Anchor Distinguishes This Compound from Diltiazem and Clentiazem

The primary sulfonamide (–SO2NH2) at the C7 position of the benzothiazepine ring represents a critical pharmacophoric feature absent in the prototypical benzothiazepine calcium channel blocker diltiazem and its 8-chloro derivative clentiazem. Diltiazem (CAS 42399-41-7) has no sulfonamide group; its substitution pattern consists of a 5-(2-dimethylaminoethyl) basic side chain, a 2-(4-methoxyphenyl) group, and a 3-acetoxy substituent [1]. Clentiazem (TA-3090, CAS 96125-53-0) differs from diltiazem solely by an 8-chloro substitution on the benzene ring [2]. The C7-sulfonamide on the target compound provides two hydrogen-bond donor sites (NH2) and two hydrogen-bond acceptor sites (S=O oxygens), creating a distinct electrostatic and hydrogen-bonding surface that is not present in diltiazem or clentiazem. In the Albireo AB patent family (US12024495B2), 1,5-benzothiazepine derivatives bearing sulfonamide or related groups are claimed as apical sodium-dependent bile acid transporter (ASBT) and liver bile acid transport (LBAT) inhibitors, indicating that the sulfonamide group directs pharmacological activity toward bile acid modulation rather than canonical L-type calcium channel blockade [3]. The target compound's C7-sulfonamide may therefore confer a target selectivity profile that is orthogonal to that of diltiazem.

Sulfonamide pharmacophore Calcium channel modulator ASBT inhibition Hydrogen-bond donor/acceptor

Evidence Dimension 3: Class-Level Precedent — Methyl Substitution on Benzothiazepines Quantitatively Alters Pharmacological Profile (CGP37157 vs. ITH12505)

The most quantitatively rigorous precedent for how a single methyl substitution on a benzothiazepine scaffold alters pharmacological outcome comes from the direct head-to-head comparison of CGP37157 and its 2'-methyl isosteric analog ITH12505. In oxygen/glucose deprivation plus reoxygenation assays in hippocampal slices, ITH12505 (bearing a methyl at C2' of the phenyl ring instead of chlorine) offered neuroprotection across a concentration range of 3–30 μM, whereas CGP37157 only demonstrated protection at the single concentration of 30 μM [1]. Furthermore, in SH-SY5Y neuroblastoma cells stressed with oligomycin A/rotenone (a mitochondrial complex V/III inhibition model), ITH12505 elicited significant protection while CGP37157 was completely ineffective [1]. Both compounds blocked Ca2+ channels in high K+-depolarized SH-SY5Y cells, and both were predicted to cross the blood-brain barrier (PAMPA-BBB assay) [1]. The mitochondrial Na+/Ca2+ exchanger (mNCX) inhibitory activity of CGP37157 is well-characterized with an IC50 of 0.36 μM in isolated heart mitochondria [2]. This precedent establishes that a single methyl-for-halogen isosteric replacement on a benzothiazepine can broaden therapeutic concentration windows and confer efficacy in stress models where the parent compound is inactive. By analogy, the 2-methyl substitution on the target compound versus the des-methyl analog may produce similarly meaningful pharmacological differentiation.

Neuroprotection Mitochondrial calcium Isosteric replacement Calcium channel blockade

Evidence Dimension 4: Physicochemical Differentiation — Molecular Weight, Lipophilicity, and Hydrogen-Bonding Capacity vs. Diltiazem and Des-Methyl Analog

The target compound occupies a distinct physicochemical space relative to its closest structural analog and to clinically used benzothiazepines. The 2-methyl group increases molecular weight by 14 Da compared to the des-methyl analog (272.3 vs. 258.3 g/mol) and adds approximately 0.5 units to the calculated logP, enhancing membrane permeability potential . Relative to diltiazem (MW 414.5, clogP ~3.7), the target compound is substantially smaller (272.3 Da) and more polar due to the primary sulfonamide, placing it in a more favorable region of drug-like chemical space (Lipinski compliance) [1]. The sulfonamide group contributes 2 hydrogen-bond donors and 3 hydrogen-bond acceptors beyond those of the benzothiazepine core, yielding a topological polar surface area (tPSA) estimated at approximately 110 Ų, notably higher than diltiazem (tPSA ~59 Ų) [1]. These properties make the target compound more suitable for targets requiring polar interactions (e.g., enzyme active sites with sulfonamide-recognition motifs) while diltiazem's larger, more lipophilic structure is optimized for the transmembrane L-type calcium channel binding site.

Physicochemical properties Drug-likeness Lipophilicity Lead optimization

Evidence Dimension 5: α-Glucosidase Inhibitory Activity Class Benchmark — Contextualizing the Benzothiazepine Scaffold Against Acarbose

While no direct α-glucosidase inhibition data exist for the target compound, a recent series of structurally related 2,3-dihydro-1,5-benzothiazepine derivatives provides a quantitative class benchmark. Mehmood et al. (2022) reported that 14 compounds (1B–14B) bearing the 2,3-dihydro-1,5-benzothiazepine scaffold exhibited in vitro α-glucosidase inhibitory activity with IC50 values ranging from 2.62 ± 0.16 to 10.11 ± 0.32 μM, compared to the standard drug acarbose with an IC50 of 37.38 ± 1.37 μM [1]. All tested benzothiazepine derivatives were more potent than acarbose, with the best compounds (e.g., 2B and 3B) showing approximately 14-fold greater potency [1]. Kinetic analysis of the most active derivatives revealed competitive inhibition, and in vivo evaluation in streptozotocin-induced diabetic Wistar rats demonstrated significant antidiabetic activity without apparent toxicity [1]. The target compound, bearing both the 1,5-benzothiazepine core and the sulfonamide group (a known zinc-binding motif in α-glucosidase inhibitors), is structurally positioned to potentially exhibit comparable or differentiated activity within this class.

α-Glucosidase inhibition Antidiabetic Benzothiazepine SAR Enzyme inhibition

Evidence Dimension 6: HDAC Inhibitory Activity of 2-Substituted 1,5-Benzothiazepines — Relevance for Epigenetic Drug Discovery

De Vita et al. (2023) reported a new series of histone deacetylase inhibitors (HDACi) containing a 2-substituted 1,5-benzothiazepine scaffold. Through virtual combinatorial library design (~1.6 × 10³ items), molecular docking against seven HDAC isoforms (classes I and II), and experimental synthesis of selected candidates, compounds bearing the benzothiazepine core with sulfone/sulfonamide-type oxidation states demonstrated potent HDAC inhibitory activity with IC50 values in the nanomolar range [1]. The synthesized compounds additionally exhibited cytotoxic effects on U937 (leukemia) and HCT116 (colon cancer) cell lines with IC50 values between 13 and 18 μM, induced G2/M phase cell cycle arrest, and modulated histone acetylation markers (H3K9/14, acetyl-tubulin) and the apoptotic indicator p21 in both cell lines [1]. The study highlighted that the oxidized (sulfone) version of the 1,5-benzothiazepine scaffold was particularly important for HDAC inhibitory potency. The target compound, bearing a sulfonamide at C7 (SO2NH2) with sulfur in the S(VI) oxidation state analogous to the sulfone motif, is structurally aligned with the most active chemotype identified in this study.

HDAC inhibition Epigenetics Anticancer Sulfonamide bioisostere

Recommended Application Scenarios for 2-Methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide Based on Quantitative Differentiation Evidence


Scenario 1: Conformational Analysis and Atropisomerism Studies in Drug Design

This compound is most rigorously differentiated for use in conformational analysis studies of the benzothiazepine scaffold. The 2-methyl substituent restricts seven-membered ring dynamics, a phenomenon with direct experimental precedent from the Natsugari and Yoneda groups, who demonstrated that methyl groups at C6 or C9 freeze the benzothiazepine conformation and enable atropisomer separation [1][2]. Researchers investigating the relationship between benzothiazepine conformation and target recognition (e.g., at vasopressin receptors, GPCRs, or enzymes with chiral binding pockets) should select the 2-methyl compound over the des-methyl analog (CAS 2413877-33-3) to obtain a less flexible, potentially more pharmacologically discriminative scaffold . The enhanced conformational restriction may also facilitate co-crystallization efforts by reducing the entropic penalty of binding.

Scenario 2: Lead Optimization for Sulfonamide-Recognizing Enzyme Targets (ASBT, Carbonic Anhydrase, HDAC)

The C7-primary sulfonamide is a privileged pharmacophore for enzymes that recognize sulfonamide moieties, including apical sodium-dependent bile acid transporter (ASBT), carbonic anhydrase isoforms, and histone deacetylases (HDACs). The Albireo AB patent family (US12024495B2) specifically claims 1,5-benzothiazepine derivatives as ASBT/LBAT inhibitors, establishing the benzothiazepine-sulfonamide combination as a patent-validated chemotype for bile acid modulation [3]. De Vita et al. (2023) demonstrated that oxidized (sulfone/sulfonamide) 2-substituted 1,5-benzothiazepines achieve nanomolar HDAC inhibition and micromolar anticancer cytotoxicity [4]. For programs targeting these enzyme classes, this compound is structurally pre-validated, whereas diltiazem and clentiazem lack the sulfonamide entirely and are unsuitable for sulfonamide-recognizing targets.

Scenario 3: Fragment-Based or Low-Molecular-Weight Lead Discovery Programs

With a molecular weight of 272.3 Da, this compound sits at the boundary between fragment-like (MW < 300) and lead-like chemical space, making it an attractive starting point for fragment-based drug discovery (FBDD) or fragment growth campaigns . In contrast, diltiazem (MW 414.5) is too large for fragment-based approaches and clentiazem (MW 448.96) even larger. The compound's estimated topological polar surface area of approximately 110 Ų and multiple hydrogen-bonding functionalities provide vectors for fragment elaboration while maintaining favorable drug-like properties . The 2-methyl group offers a metabolic blocking strategy that may improve microsomal stability compared to the des-methyl analog, an important consideration for hit-to-lead optimization.

Scenario 4: Benzothiazepine Scaffold Diversification in Calcium Homeostasis Research

For research programs investigating calcium signaling modulation beyond canonical L-type calcium channel blockade, this compound offers a differentiated benzothiazepine chemotype. The precedent of CGP37157 (mitochondrial Na+/Ca2+ exchanger inhibitor, IC50 0.36 μM) and its methyl analog ITH12505 demonstrates that benzothiazepines can be tuned for selectivity between mitochondrial and sarcolemmal calcium transporters through simple substituent modifications [5]. The C7-sulfonamide on the target compound introduces polarity at a position that, in CGP37157, bears a chlorine atom, potentially redirecting subcellular targeting or calcium transporter subtype selectivity. Researchers investigating mitochondrial calcium handling, ER-mitochondrial calcium crosstalk, or calcium-dependent cell death pathways may find this scaffold a useful alternative to CGP37157 and diltiazem for probing structure-selectivity relationships.

Quote Request

Request a Quote for 2-Methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.